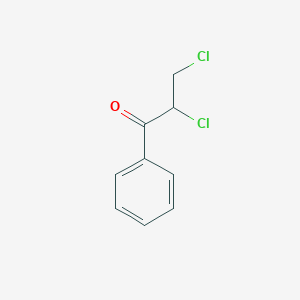

2,3-Dichloro-1-phenylpropan-1-one

Beschreibung

2,3-Dichloro-1-phenylpropan-1-one is a chlorinated aromatic ketone featuring a phenyl group at the 1-position of a propanone backbone, with chlorine substituents at the 2- and 3-positions. Chlorinated ketones like this are often intermediates in organic synthesis, though their reactivity and stability depend on halogen placement and functional groups.

Eigenschaften

CAS-Nummer |

125312-85-8 |

|---|---|

Molekularformel |

C9H8Cl2O |

Molekulargewicht |

203.06 g/mol |

IUPAC-Name |

2,3-dichloro-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H8Cl2O/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI-Schlüssel |

QLEVLWYKDVQOTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(CCl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C(CCl)Cl |

Synonyme |

1-Propanone, 2,3-dichloro-1-phenyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dichloro-1-phenylpropan-1-one with chlorinated alkanes, alkenes, and alcohols, emphasizing functional group differences, toxicity, and applications.

Dichloropropane Derivatives

lists dichloropropane isomers, such as 2,3-Dichloropropane (CAS 78-88-6), which shares the dichloro substitution pattern but lacks the phenyl and ketone groups. Key differences:

- Functional Groups : 2,3-Dichloropropane is a halogenated alkane, while the target compound combines aromaticity (phenyl) with a ketone. This distinction impacts polarity, solubility, and reactivity.

- Applications : Dichloropropanes are used as solvents or intermediates in agrochemicals, whereas aromatic chloroketones may serve as precursors in pharmaceuticals or fine chemicals.

1,2,3-Trichloropropane (CAS 96-18-4)

1,2,3-Trichloropropane (–4) features three chlorine atoms on a propane chain. While structurally distinct, its toxicological data from NTP and NIH studies highlight trends in chlorinated hydrocarbons:

- Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen (NTP) and linked to liver/kidney damage . The presence of additional chlorines may enhance toxicity compared to dichloro analogs.

- Environmental Persistence : Both compounds likely exhibit environmental persistence due to C-Cl bonds, though the phenyl group in the target compound could alter biodegradation pathways.

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

This chlorinated alcohol () differs in functional group (alcohol vs. ketone) but shares halogenation. Key comparisons:

- Hazards and Handling: 1-Chloro-2-methyl-2-propanol requires stringent safety measures (e.g., immediate skin washing, eye rinsing) due to irritancy . Chlorinated ketones may pose similar risks, though ketones are generally more reactive.

- Applications : Chlorinated alcohols are often used in polymer synthesis, whereas chloroketones may participate in condensation reactions.

Data Table: Structural and Toxicological Comparison

Discussion of Key Findings

- Functional Group Influence : The ketone and phenyl groups in this compound likely confer higher reactivity (e.g., electrophilic aromatic substitution) compared to aliphatic dichlorides.

- Toxicity Trends: Chlorination degree correlates with toxicity in alkanes (e.g., 1,2,3-Trichloropropane’s carcinogenicity ). The target compound’s aromaticity may mitigate or redirect metabolic pathways.

- Regulatory Gaps : While 1,2,3-Trichloropropane is well-studied, data gaps exist for dichloro aromatic ketones, underscoring the need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.